![molecular formula C22H19ClN4O5 B2374479 3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-38-4](/img/structure/B2374479.png)
3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O5 and its molecular weight is 454.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Biological Studies
- The compound is involved in the synthesis of tetrahydropyrimidine derivatives, which have shown significant inhibition on bacterial and fungal growth, indicating potential antimicrobial activities (Akbari et al., 2008).
- It serves as a core structure for the development of diverse molecular entities with variations on the pyrimidine nitrogens, contributing to the field of functionalized pyrrolo[3,2-d]pyrimidines (Marcotte, Rombouts, & Lubell, 2003).
- The compound has been used to synthesize pyrrolothiazolopyrimidinetriones and thiazolopyrimidine derivatives, which undergo structural modifications under different conditions, indicating a flexible scaffold for chemical modifications (Volovenko, Dubnina, & Chernega, 2004).
Antimicrobial and Antitumor Properties
- Pyrimidine derivatives including the compound have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial strains (Geyn et al., 2010).
- Similar structures have been explored for their antitumor activities, showcasing the potential of pyrimidine derivatives in cancer research (Xin, 2012).
Synthetic Methodologies and Characterization
- The compound is central to the development of new synthetic methodologies for pyrimidine derivatives, contributing significantly to the field of organic synthesis (Ahn & Jeon, 2021).
- It is involved in the synthesis of novel pyrazolopyrimidines with potential applications as anticancer and anti-5-lipoxygenase agents, highlighting its role in the development of new therapeutic agents (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various cellular processes, including signal transduction, inflammation, and cell growth.
Pharmacokinetics
Similar compounds have been found to have certain pharmacokinetic properties, such aswater solubility , logP (partition coefficient), and bioavailability . These properties can significantly impact the compound’s bioavailability and overall pharmacological profile.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5/c1-26-11-15(20(28)24-13-6-9-16(31-2)17(10-13)32-3)18-19(26)21(29)27(22(30)25-18)14-7-4-12(23)5-8-14/h4-11H,1-3H3,(H,24,28)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEPRXXDWGYUIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)


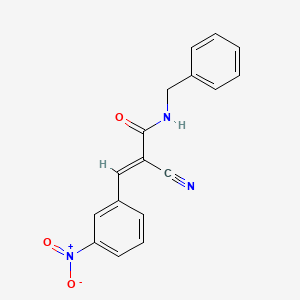
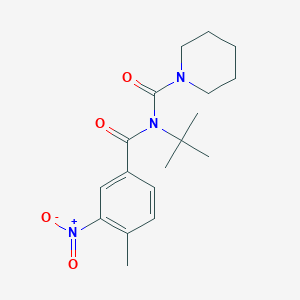
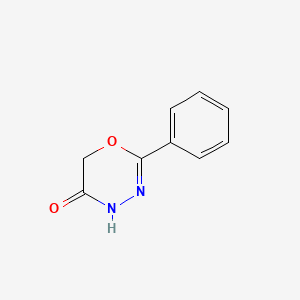
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)
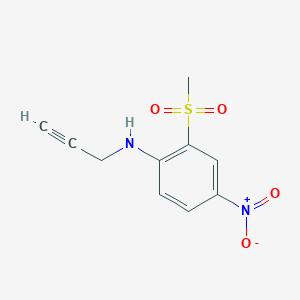
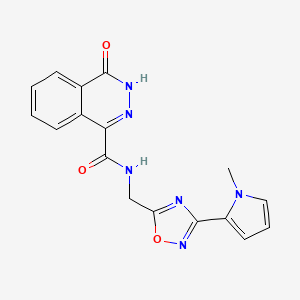
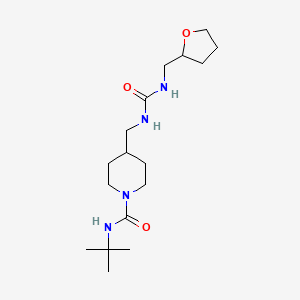
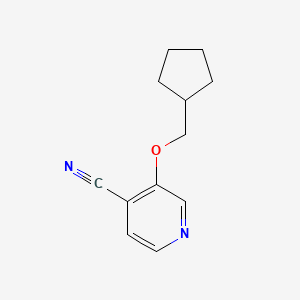
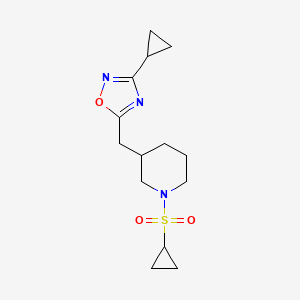
![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)
